molecular formula C15H14O2 B122719 2-(4-(Benzyloxy)phenyl)acetaldehyde CAS No. 40167-10-0

2-(4-(Benzyloxy)phenyl)acetaldehyde

Cat. No. B122719
CAS RN: 40167-10-0
M. Wt: 226.27 g/mol
InChI Key: FVIRBJOGMPKDHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds to 2-(4-(Benzyloxy)phenyl)acetaldehyde has been explored in various studies. For instance, the selective deprotection of 4-(alkoxysilyl)benzaldehyde diethyl acetals to yield benzaldehydes has been demonstrated . This process involves a two-solvent system of hydrochloric acid and chloroform, which minimizes the undesired hydrolysis of the alkoxysilyl group. The resulting benzaldehydes can then

Scientific Research Applications

Chemical Synthesis and Catalysis

2-(4-(Benzyloxy)phenyl)acetaldehyde, a derivative of benzaldehyde, has been studied for its potential in various chemical syntheses and catalytic processes. For instance:

  • Synthesis of Cyclic Acetals

    The compound has been utilized in the synthesis of cyclic acetals, an important class of organic compounds. Studies have explored its role in condensation reactions, particularly involving glycerol and benzaldehyde, to produce cyclic acetals like 4-hydroxymethyl-2-phenyl-1,3-dioxolane and 5-hydroxyl-2-phenyl-1,3-dioxane. These reactions were catalyzed by acidic ionic liquids, emphasizing the potential of these processes in green chemistry and biomass conversions (Wang et al., 2014).

  • Exploration in Undergraduate Chemistry Education

    The treatment of aldehydes with diols in acidic conditions to yield acetals is a fundamental chemical process. One study described the synthesis of a monoacetal, 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane, from benzaldehyde and pentaerythritol in aqueous acid. This reaction is notable for occurring in water despite being a dehydration process, providing an interesting case study for undergraduate chemistry labs (Collard et al., 2001).

  • Catalysis in Organic Reactions

    The compound has been investigated in the context of catalytic reactions, particularly in the PtCl2-catalyzed cyclization of o-alkynylphenyl acetals to produce benzofurans. This demonstrates its potential utility in complex organic synthesis and the development of pharmaceutical intermediates (Nakamura et al., 2005).

Biochemical Studies and Enzyme Engineering

2-(4-(Benzyloxy)phenyl)acetaldehyde has also found applications in biochemical research and enzyme engineering:

  • Enzyme Catalysis and Engineering: The compound has been a substrate in studies exploring the catalytic activities of enzymes like 4-oxalocrotonate tautomerase. These studies are significant for understanding enzyme mechanisms and for potential applications in biocatalysis and synthetic biology (Zandvoort et al., 2012).

Advanced Material Synthesis

2-(4-(Benzyloxy)phenyl)acetaldehyde is also involved in the synthesis of advanced materials and nanotechnology:

  • Nanoparticle Synthesis: The compound has been used in the synthesis of sulfamic acid-functionalized magnetic Fe3O4 nanoparticles (SA-MNPs). These nanoparticles have applications in protecting aromatic carbonyl compounds and alcohols, showcasing the compound's role in the development of new materials and catalysts (Khaef et al., 2020).

properties

IUPAC Name

2-(4-phenylmethoxyphenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14/h1-9,11H,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIRBJOGMPKDHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465104
Record name 4-Benzyloxyphenylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Benzyloxy)phenyl)acetaldehyde

CAS RN

40167-10-0
Record name 4-Benzyloxyphenylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(4-Benzyloxy-phenyl)-ethanol (0.64 g, 2.80 mmol) obtained in Step B was dissolved in DCM (10 mL), and Dess-Martin periodinane (2.38 g, 5.60 mmol) was added thereto. The reactant was stirred at room temperature for 2 hours, diluted with DCM, and washed with Na2S2O3.5H2O aqueous solution. The remained organic solution was dried with MgSO4 and concentrated under reduced pressure. The residue was purified by column chromatography (eluent, EtOAc/Hex=1/5) to obtain the title compound (0.50 g, 79%).
Quantity
0.64 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(Benzyloxy)phenyl)acetaldehyde
Reactant of Route 2
Reactant of Route 2
2-(4-(Benzyloxy)phenyl)acetaldehyde
Reactant of Route 3
2-(4-(Benzyloxy)phenyl)acetaldehyde
Reactant of Route 4
2-(4-(Benzyloxy)phenyl)acetaldehyde
Reactant of Route 5
2-(4-(Benzyloxy)phenyl)acetaldehyde
Reactant of Route 6
2-(4-(Benzyloxy)phenyl)acetaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.